molecular formula C13H9F3N2O4S B3963890 N-(4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B3963890
M. Wt: 346.28 g/mol
InChI Key: FJNRVJZACXZYKF-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as NPTS, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. NPTS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various biological processes.

Advantages and Limitations for Lab Experiments

NPTS has several advantages for lab experiments, including its high potency as a carbonic anhydrase inhibitor and its unique properties as a sulfonamide compound. However, NPTS also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of NPTS. One potential direction is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of NPTS. Another direction is the investigation of the anti-inflammatory and anti-tumor properties of NPTS and its potential applications in the treatment of various diseases. Additionally, the use of NPTS as a tool for the study of carbonic anhydrase and its biological functions is an exciting area of research.

Scientific Research Applications

NPTS has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of NPTS is in the field of carbonic anhydrase inhibition. Carbonic anhydrase is an enzyme that plays a crucial role in various biological processes, including respiration, acid-base balance, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-(4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-2-1-3-12(8-9)23(21,22)17-10-4-6-11(7-5-10)18(19)20/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNRVJZACXZYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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